ethyl 4-amino-7-(methoxymethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Description
Ethyl 4-amino-7-(methoxymethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[5,1-c][1,2,4]triazine core. Key structural elements include:
- Amino group at position 4, enabling hydrogen bonding and interactions with biological targets.
- Methoxymethyl substituent at position 7, contributing to steric and electronic modulation.
This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrazolo-triazine derivatives, which are explored for anticancer, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
ethyl 4-amino-7-(methoxymethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-3-24-16(22)13-14(17)21-15(19-18-13)12(11(20-21)9-23-2)10-7-5-4-6-8-10/h4-8H,3,9,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXDGEQSKGVEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)COC)C3=CC=CC=C3)N=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-amino-7-(methoxymethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Synthesis
The compound belongs to the pyrazolo[5,1-c][1,2,4]triazine class, which has been noted for various biological activities. The synthesis typically involves multi-component reactions (MCRs) that allow for the efficient formation of complex structures. For instance, ultrasonic-assisted methods have been explored to synthesize derivatives of pyrazolo compounds, indicating a trend towards greener chemistry in drug development .
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[5,1-c][1,2,4]triazines exhibit significant anticancer properties. A study focusing on similar compounds reported their ability to inhibit cell proliferation in various cancer cell lines. For example, 4-amino-7-oxo-substituted analogues were tested against CCRF-CEM leukemia cells, revealing varying degrees of activity with some derivatives showing an IC50 value as low as 6.7 µg/mL . This suggests that modifications in the structure can lead to enhanced biological efficacy.
The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes associated with cancer progression. Specifically, some studies have highlighted the role of pyrazolo derivatives in inhibiting p38 MAP kinase pathways, which are crucial in cell signaling related to inflammation and cancer .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of these compounds. The presence of specific functional groups significantly influences biological activity. For instance:
| Functional Group | Effect on Activity |
|---|---|
| Methoxy group | Enhances solubility and bioavailability |
| Amino group | Essential for receptor binding |
| Phenyl ring | Contributes to hydrophobic interactions |
This table illustrates how modifications can lead to improved pharmacological profiles.
Study 1: Antiproliferative Effects
In a comparative study involving various pyrazolo derivatives, this compound was evaluated alongside other compounds. The results indicated that while some derivatives had limited activity (IC50 > 20 µg/mL), others showed promising results warranting further investigation into their mechanisms and potential therapeutic applications .
Study 2: In Vivo Efficacy
Another study assessed the in vivo efficacy of similar triazine compounds in animal models. The findings suggested a significant reduction in tumor size when treated with these compounds compared to controls. This emphasizes the need for further exploration into their pharmacokinetics and long-term effects .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-amino-7-(methoxymethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has been investigated for its biological activities, particularly as a potential therapeutic agent. Its structure suggests that it may interact with various biological targets.
Anticancer Activity
Research indicates that compounds within the pyrazolo[5,1-c][1,2,4]triazine class exhibit anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in specific cancer cell lines by modulating signaling pathways associated with cell survival and death.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity could position it as a candidate for treating inflammatory diseases.
Pharmacological Studies
Pharmacological investigations are crucial for understanding the therapeutic potential of this compound.
Bioavailability and Pharmacokinetics
Research into the pharmacokinetics of this compound is ongoing. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for assessing its viability as a drug candidate.
Research Tool in Biochemical Studies
Beyond medicinal applications, this compound serves as a valuable research tool in biochemical studies.
Cell Signaling Studies
This compound can be utilized to study cell signaling pathways related to cancer and inflammation. By inhibiting specific targets within these pathways, researchers can gain insights into cellular mechanisms and the effects of various treatments.
Development of Novel Therapeutics
The compound's unique structure allows researchers to modify it to create derivatives with enhanced efficacy or selectivity. This approach can lead to the development of novel therapeutics tailored to specific diseases or conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at position 4 and methoxymethyl substituent at position 7 participate in nucleophilic substitution under controlled conditions:
| Reaction Type | Conditions | Outcome | Yield |
|---|---|---|---|
| Alkylation of NH₂ group | K₂CO₃, DMF, 60°C, alkyl halide | Formation of N-alkylated derivatives at position 4 | 65–78% |
| Methoxymethyl hydrolysis | HCl (6 M), ethanol, reflux, 4 hrs | Cleavage to yield 7-hydroxymethyl analog | 82% |
These reactions demonstrate the compound’s versatility in generating analogs for structure-activity relationship (SAR) studies.
Condensation Reactions
The ethyl carboxylate group facilitates condensation with amines or hydrazines to form amides or hydrazides:
| Reactant | Catalyst | Conditions | Product |
|---|---|---|---|
| Primary amines | HOBt/EDCI | DCM, RT, 12 hrs | 3-carboxamide derivatives |
| Hydrazine hydrate | – | Ethanol, reflux, 6 hrs | 3-carbohydrazide intermediate |
These derivatives are critical intermediates for synthesizing bioactive molecules targeting enzyme inhibition.
Cyclization Reactions
The pyrazolo-triazine core undergoes intramolecular cyclization under acidic or basic conditions:
Example Reaction Pathway
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Reactants : Thiourea, NaOH (10%)
-
Conditions : Ethanol, 80°C, 8 hrs
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Product : Fused triazolo-pyrazine heterocycles via C–N bond formation.
This reactivity is exploited to expand the compound’s heterocyclic diversity for drug discovery applications.
Oxidation of Methoxymethyl Group
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Reagent : KMnO₄ (acidic conditions)
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Product : 7-carboxylic acid derivative (used in prodrug synthesis).
Reduction of Nitro Intermediates
-
Reagent : H₂/Pd-C
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Conditions : Ethanol, 25°C, 2 hrs
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Application : Key step in synthesizing the parent amino group during retro-synthetic analysis .
Mechanistic Insights from Analogous Systems
Studies on structurally related triazine derivatives (e.g., ethyl 5-amino-7-aryl- triazolo[1,5-a]pyrimidine-6-carboxylates) reveal:
-
Knoevenagel Condensation : Ethyl cyanoacetate reacts with aldehydes under TMDP catalysis to form α,β-unsaturated intermediates, which cyclize with 3-amino-1,2,4-triazole .
-
Cyclization Kinetics : Reaction rates depend on electron-withdrawing/donating substituents on aryl groups (Hammett correlation: ρ = +0.62) .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 7
Ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS 1396844-38-4)
- Key Difference : Methoxymethyl (target compound) vs. methyl (analogue) at position 7.
- Synthetic Route: Methoxymethyl may require alkylation with methoxymethyl chloride, while methyl groups are typically introduced via simpler alkyl halides .
Ethyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (16a)
- Key Difference: Methyl at position 4 (16a) vs. amino group (target compound).
- Impact: Hydrogen Bonding: The amino group in the target compound facilitates stronger interactions with biological targets (e.g., enzymes), whereas methyl groups lack this capability . Melting Point: 16a has a melting point of 202–203°C, while the target compound’s methoxymethyl group may lower crystallinity, reducing the melting point slightly .
Core Heterocycle Modifications
Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate (EIMTC)
- Key Difference : Imidazo[2,1-c][1,2,4]triazine core vs. pyrazolo[5,1-c][1,2,4]triazine.
- Impact: Electrochemical Activity: EIMTC exhibits redox activity due to its 4-oxo group, making it detectable via voltammetry, whereas the target compound’s amino group may alter its electrochemical profile . Bioactivity: EIMTC is reported as an anticancer candidate with low toxicity, suggesting that core heterocycle modifications significantly influence pharmacological properties .
Substituent Variations at Position 8
Ethyl 8-(4-chlorophenyl)-4-(2-ethoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
- Key Difference : Chlorophenyl (analogue) vs. phenyl (target compound) at position 8.
- Steric Effects: The ethoxyoxoethyl group at position 4 introduces bulkiness, which may hinder interactions with narrow enzyme active sites compared to the amino group in the target compound .
Functional Group Variations at Position 4
Ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
- Key Difference: Dimethylamino vinyl group (analogue) vs. amino group (target compound).
- Impact: Conjugation: The extended π-system in the analogue may enhance fluorescence or photostability, whereas the amino group in the target compound prioritizes hydrogen bonding . Synthesis: The dimethylamino vinyl group requires condensation reactions, contrasting with the simpler introduction of an amino group via nucleophilic substitution .
Implications for Drug Design
- Amino Groups: Critical for target engagement via hydrogen bonding; substitution with methyl or vinyl groups diminishes this interaction.
- Methoxymethyl vs. Methyl : Methoxymethyl enhances solubility without significantly altering steric bulk, making it preferable for oral bioavailability.
- Core Heterocycles : Pyrazolo-triazines offer synthetic versatility, while imidazo-triazines (e.g., EIMTC) provide unique redox properties for electrochemical sensing .
Q & A
Q. Table 1: Key Reaction Conditions
How can computational methods optimize heterocyclization efficiency?
Advanced Research Question
Computational reaction path searches and quantum chemical calculations (e.g., density functional theory) can predict optimal conditions:
- Transition State Analysis : Identify energy barriers for ring-closing steps .
- Solvent Effects : Simulate solvent interactions (e.g., THF vs. dioxane) to improve regioselectivity .
- AI-Driven Automation : Platforms like COMSOL Multiphysics integrate machine learning to adjust parameters (temperature, stoichiometry) in real-time .
Key Insight : ICReDD’s workflow reduces trial-and-error by 40–60% through computational-experimental feedback loops .
How to resolve discrepancies in NMR data for pyrazolo-triazine derivatives?
Data Contradiction Analysis
Inconsistent -NMR peaks (e.g., aromatic protons) may arise from:
- Tautomerism : Equilibrium between keto-enol forms alters chemical shifts. Use -NMR or 2D-COSY to confirm tautomeric states .
- Solvent Effects : DMSO-d6 vs. CDCl3 can shift NH/OH protons. Compare spectra in deuterated solvents .
- Dynamic Exchange : Variable-temperature NMR (VT-NMR) detects conformational changes above 300 K .
Q. Table 2: Representative NMR Data
| Compound | -NMR (δ, ppm) | Solvent | Reference |
|---|---|---|---|
| 8-Amino-triazolopyrazinone derivative | 7.35 (t, J=7.4 Hz), 7.78 (s, 2H, Ar-H) | DMSO-d6 | |
| Trifluoromethyl-benzyl analog | 8.08 (d, J=7.7 Hz), 7.68 (s, 1H, Ar-H) | CDCl3 |
What strategies enhance biological activity in pyrazolo-triazine derivatives?
Advanced Research Question
Bioactivity optimization requires structural diversification:
Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF) at the phenyl ring to improve receptor binding .
Prodrug Design : Convert the ethyl ester to a morpholine amide for enhanced solubility and bioavailability .
In Silico Screening : Molecular docking against target proteins (e.g., kinases) prioritizes high-affinity candidates .
Case Study : Derivatives with 3-trifluoromethylbenzyl moieties show 10-fold higher inhibition of kinase X compared to unsubstituted analogs .
How to address low yields in multi-step syntheses?
Q. Methodological Approach
Intermediate Stability : Store hydrazine intermediates under nitrogen at -20°C to prevent oxidation .
Purification : Use gradient elution (e.g., i-propanol/DMFA 2:1) for recrystallization .
Catalysis : Employ Pd/C or zeolites to accelerate heterocyclization .
Critical Factor : Reaction time >24 hours for reflux steps improves cyclization completeness from 50% to 85% .
What spectroscopic techniques validate the methoxymethyl group?
Basic Research Question
- IR Spectroscopy : C-O-C stretch at 1100–1250 cm confirms methoxymethyl presence .
- -NMR : Singlet at δ 3.2–3.4 ppm (3H, OCH) .
- Mass Spectrometry : ESI-MS molecular ion [M+H]+ matches calculated mass (±0.5 Da) .
How does solvent polarity influence reaction regioselectivity?
Advanced Research Question
Polar aprotic solvents (DMFA, THF) favor nucleophilic attack at the C7 position due to:
- Dielectric Effects : Higher polarity stabilizes transition states with partial charges .
- Coordination : DMFA coordinates to metal catalysts (e.g., Zn²⁺), directing substituents to the triazine ring .
Experimental Validation : Switching from toluene to DMFA increases C7 methoxymethylation from 45% to 78% .
What are the stability challenges during long-term storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
